molecular formula C23H18Cl3NO2 B2636026 (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477888-78-1

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide

Cat. No.: B2636026
CAS No.: 477888-78-1
M. Wt: 446.75
InChI Key: MHQGWMUGQLMTGH-LFYBBSHMSA-N
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Description

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a propenamide backbone with chlorobenzyl and dichlorobenzyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds such as 4-chlorobenzylamine and 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. These intermediates undergo a condensation reaction to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol, with catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzyl alcohol: A related compound with similar structural features, used as an antiseptic and preservative.

    4-[(2,4-dichlorobenzyl)oxy]benzenecarbaldehyde: Another structurally related compound, used in organic synthesis.

Uniqueness

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO2/c24-19-7-1-17(2-8-19)14-27-23(28)12-5-16-3-10-21(11-4-16)29-15-18-6-9-20(25)13-22(18)26/h1-13H,14-15H2,(H,27,28)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQGWMUGQLMTGH-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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